![molecular formula C₈H₁₂N₅NaO₇S B043434 Nap-taurine CAS No. 352000-05-6](/img/structure/B43434.png)
Nap-taurine
Description
Nap-taurine, identified as N-(4-azido-2-nitrophenyl)-2-aminoethylsulfonate, is a compound of interest due to its binding properties and potential as a photoaffinity probe. It inhibits human red cell chloride exchange by binding to a site distinct from the chloride transport site, revealing insights into the anion exchange system's intrinsic asymmetry and transport mechanisms (Knauf et al., 1984).
Synthesis Analysis
Nap-taurine's synthesis involves the reaction of 2-aminoethylsulfuric acid with sodium sulfite, showcasing a method to produce this compound efficiently. The synthesis process highlights the chemical flexibility and the potential for further modification and application of Nap-taurine in various scientific fields (Bondareva et al., 2008).
Molecular Structure Analysis
The molecular structure of Nap-taurine facilitates its role as a photoaffinity probe, allowing for the covalent reaction with membrane components upon exposure to light. This feature is crucial for studying the membrane components containing the modifier site of the human red blood cell anion exchange system, providing valuable insights into the membrane's functional architecture (Knauf et al., 1978).
Chemical Reactions and Properties
Nap-taurine undergoes specific chemical reactions, notably with the human erythrocyte anion exchange system, revealing significant insights into the asymmetry of the red cell anion exchange system and the different mechanisms of reversible inhibition by Nap-taurine at the membrane's inside and outside (Knauf et al., 1978). These interactions underscore Nap-taurine's utility in studying and manipulating cellular transport mechanisms.
Physical Properties Analysis
The physical properties of Nap-taurine, such as its potent inhibition of chloride exchange and its ability to bind covalently to membrane components upon light exposure, are critical for its use as a photoaffinity label in biological research. These properties enable detailed studies of the erythrocyte membrane and the identification of the modifier site of the anion transport system (Knauf et al., 1987).
Chemical Properties Analysis
The chemical properties of Nap-taurine, including its role as a potent oxidant of tryptophan residues in albumin, highlight its potential for broader applications in biochemistry and pharmacology. The specificity and efficiency of Tau-NHBr, a derivative of Nap-taurine, in oxidizing tryptophan residues offer new avenues for investigating protein oxidation and related biological processes (Ximenes et al., 2011).
properties
IUPAC Name |
sodium;2-(4-azido-2-nitroanilino)ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O5S.Na/c9-12-11-6-1-2-7(8(5-6)13(14)15)10-3-4-19(16,17)18;/h1-2,5,10H,3-4H2,(H,16,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOYUPVCDYHHSZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60421939 | |
Record name | NAP-TAURINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nap-taurine | |
CAS RN |
352000-05-6 | |
Record name | NAP-TAURINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60421939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352000-05-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.